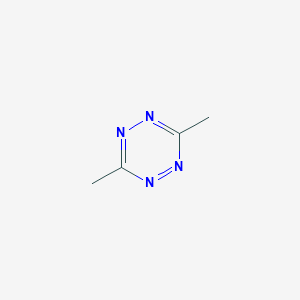

1,2,4,5-Tetrazine, 3,6-dimethyl-

Overview

Description

1,2,4,5-Tetrazine, 3,6-dimethyl-, also known as 1,2,4,5-Tetrazine, 3,6-dimethyl-, is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2,4,5-Tetrazine, 3,6-dimethyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,4,5-Tetrazine, 3,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetrazine, 3,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3,6-Dimethyl-1,2,4,5-tetrazine, also known as s-Tetrazine, 3,6-dimethyl- or 1,2,4,5-Tetrazine, 3,6-dimethyl-, is a chemical compound with the molecular formula C4H6N4 It has been noted that tetrazines can act as efficient bridging ligands towards silver (i) and copper (i) ions .

Mode of Action

The mode of action of 3,6-dimethyl-1,2,4,5-tetrazine involves its interaction with its targets. It acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .

Biochemical Pathways

It’s known that tetrazines can participate in nucleophilic substitution reactions .

Pharmacokinetics

Its physical and chemical properties such as density (116g/cm3), boiling point (2621ºC at 760mmHg), and molecular weight (11011700) can provide some insights into its potential bioavailability .

Result of Action

Its ability to act as an electron-deficient diene in the inverse electron demand diels alder reaction suggests that it may have significant reactivity and potential for forming complex structures .

Action Environment

The action, efficacy, and stability of 3,6-dimethyl-1,2,4,5-tetrazine can be influenced by various environmental factors. For instance, its storage conditions are recommended to be 0-10°C to avoid heating

Biochemical Analysis

Biochemical Properties

3,6-dimethyl-1,2,4,5-tetrazine has been found to play a role in biochemical reactions, particularly in the field of bioorthogonal chemistry due to its high reactivity in Diels–Alder reactions with various dienophiles . Substituents in the 3- and 6-positions of the tetrazine scaffold are known to have a significant impact on the rate of cycloadditions

Cellular Effects

It has been suggested that the compound may have cytotoxic effects and induce apoptosis

Molecular Mechanism

It is known that 3,6-dimethyl-1,2,4,5-tetrazine reacts rapidly with strained alkenes, such as trans-cyclooctenes, in an inverse electron-demand Diels-Alder cycloaddition followed by a retro-Diels–Alder reaction with loss of nitrogen . The resulting dihydropyridazines can tautomerize and eventually oxidize to pyridazine products

Temporal Effects in Laboratory Settings

It has been reported that the symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative of 3,6-dimethyl-1,2,4,5-tetrazine shows a very high thermal stability up to 370 °C

Properties

IUPAC Name |

3,6-dimethyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLYTMLIGRQDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165971 | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-23-2 | |

| Record name | Dimethyl-s-tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethyl-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

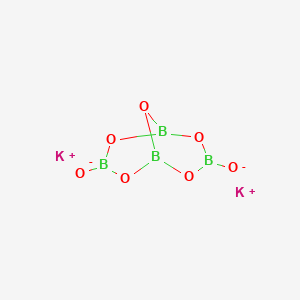

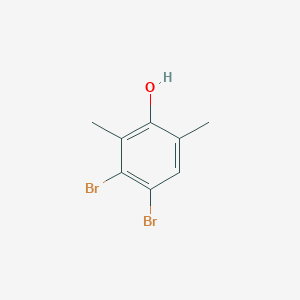

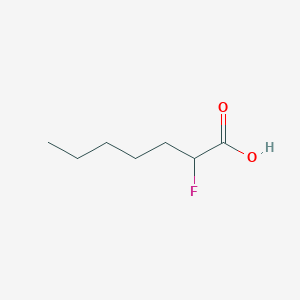

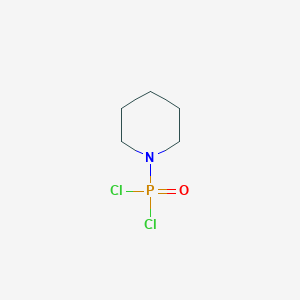

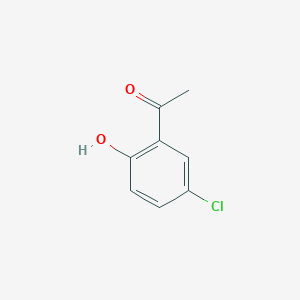

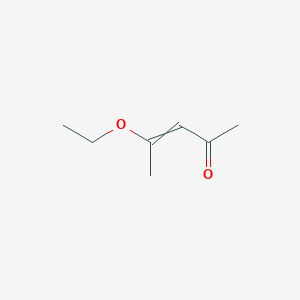

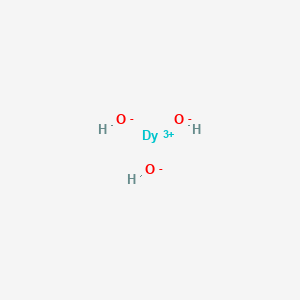

Feasible Synthetic Routes

Q1: What are the unique structural characteristics of 3,6-dimethyl-1,2,4,5-tetrazine and how are they confirmed?

A1: 3,6-dimethyl-1,2,4,5-tetrazine exhibits a distinct boat conformation, with the amide-substituted nitrogen atoms deviating from the plane formed by the remaining four atoms of the tetrazine ring. This structural feature has been confirmed through single-crystal X-ray diffraction studies. [, ]

Q2: How does the structure of 3,6-dimethyl-1,2,4,5-tetrazine derivatives influence their antitumor activity?

A2: Research indicates that 3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives possess notable in vitro antitumor activity against various cancer cell lines, including SGC-7901, HO-8910, MCF-7, and A-549. Further investigations revealed promising in vivo activity against A-549 xenografts in mice models. []

Q3: How does 3,6-dimethyl-1,2,4,5-tetrazine behave in acidic and basic aqueous solutions?

A3: Both 3,6-dimethyl-1,2,4,5-tetrazine and its 1,4-dihydro derivative form stable radicals in aqueous solutions with varying pH levels. This radical formation has been studied using electron spin resonance (ESR) spectroscopy. []

Q4: How does 3,6-dimethyl-1,2,4,5-tetrazine contribute to the semiconducting properties of materials?

A4: When used as a bridging ligand in stacked transition metal macrocycles, 3,6-dimethyl-1,2,4,5-tetrazine enhances intrinsic conductivity. This effect is attributed to the compound's low oxidation potential and the low-lying LUMO (Lowest Unoccupied Molecular Orbital) in the resulting bridged systems. []

Q5: What is known about the photodissociation of 3,6-dimethyl-1,2,4,5-tetrazine?

A5: Studies reveal that 3,6-dimethyl-1,2,4,5-tetrazine undergoes unimolecular photodissociation in the gas phase through a vibrationally excited ground state. This process is faster than vibrational energy redistribution to substituents like methyl groups. []

Q6: Does 3,6-dimethyl-1,2,4,5-tetrazine form any interesting complexes?

A6: Yes, 3,6-dimethyl-1,2,4,5-tetrazine demonstrates a unique ability to coordinate with silver(I) ions, acting as a µ4-bridging ligand. This interaction leads to the formation of three-dimensional framework structures and enhances the electron-deficient tetrazine system's capacity for anion-π interactions. []

Q7: Is 3,6-dimethyl-1,2,4,5-tetrazine found naturally?

A7: Yes, 3,6-dimethyl-1,2,4,5-tetrazine has been identified in the root and litter extracts of Casuarina equisetifolia. []

Q8: Has the reactivity of 3,6-dimethyl-1,2,4,5-tetrazine been studied?

A8: Yes, research has explored the synthesis of various dihydro- and tetrahydro-derivatives of 3,6-dimethyl-1,2,4,5-tetrazine. The reaction pathways and relative stability of these derivatives have been investigated. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.